molecular formula C19H11ClN4 B11986602 2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-75-2

2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B11986602
CAS No.: 114991-75-2
M. Wt: 330.8 g/mol
InChI Key: OFIZTDMIKVXTSV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1H-imidazo[4,5-b]phenazine is a synthetic heterocyclic compound of significant research interest due to its structural features as a fused imidazole-phenazine derivative. This compound is provided as part of a collection of rare and unique chemicals for early discovery research. The core research value of this chemical scaffold lies in its potential biological activities. Recent scientific investigations into imidazole-phenazine hybrids have revealed promising antiviral properties , specifically demonstrating inhibitory activity against the Dengue virus (DENV2) NS2B-NS3 protease, a critical target for anti-dengue drug development . Furthermore, phenazine-based compounds are actively explored for their application in photodynamic therapy (PDT) . These compounds can act as photosensitizers; upon light activation, they generate reactive oxygen species (ROS) like singlet oxygen, which can induce cell death, showing potential for cancer treatment and antimicrobial inactivation . The structural motif of the imidazole ring also suggests potential utility in chemical sensing , as similar derivatives have been developed as highly selective colorimetric and fluorimetric probes for anions such as fluoride (F⁻) . This product is sold for research purposes as part of early discovery efforts. Buyer assumes responsibility to confirm product identity and/or purity. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

114991-75-2

Molecular Formula

C19H11ClN4

Molecular Weight

330.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C19H11ClN4/c20-12-6-2-1-5-11(12)19-23-17-9-15-16(10-18(17)24-19)22-14-8-4-3-7-13(14)21-15/h1-10,21H

InChI Key

OFIZTDMIKVXTSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

Condensation-Cyclization of 2,3-Diaminophenazine with Aldehydes

The most direct route involves reacting 2,3-diaminophenazine with 2-chlorobenzaldehyde under reflux in ethanol, forming a Schiff base intermediate that undergoes cyclodehydrogenation to yield the target compound. This catalyst-free method aligns with green chemistry principles and proceeds via:

  • Schiff Base Formation : Nucleophilic attack of the amine group on the aldehyde carbonyl, releasing water.

  • Cyclodehydrogenation : Intramolecular cyclization to form the imidazole ring, followed by oxidation to aromatize the system.

Key parameters:

  • Solvent : Ethanol optimizes solubility and reaction kinetics.

  • Temperature : Reflux (~78°C) ensures sufficient energy for cyclization.

  • Oxidation : Atmospheric oxygen serves as the oxidizing agent, eliminating the need for harsh reagents.

Yields for analogous imidazo-phenazines range from 15% to 90%, depending on substituent electronic effects. Electron-withdrawing groups like chlorine may slow Schiff base formation but enhance cyclization efficiency.

Advanced Methodologies for Functionalization

Phenazine Core Construction and Late-Stage Functionalization

For cases where 2,3-diaminophenazine is unavailable, the phenazine core can be synthesized via:

  • Catechol-Diamine Condensation : Reacting catechol derivatives with 1,2-diaminoarenes in ethylene glycol at 200–212°C.

  • Chlorophenyl Introduction : Subsequent formylation or alkylation to install the 2-chlorophenyl group.

Example protocol:

  • Step 1 : 3,3′-Diaminobenzidine + 4-methylcatechol → Bis(dihydrophenazine) in ethylene glycol (37.4 g yield).

  • Step 2 : Methylation with iodomethane in acetonitrile/water, catalyzed by methyltributylammonium chloride.

While this method generates complex phenazines, adapting it for 2-chlorophenyl substitution would require tailored aldehydes or electrophilic coupling agents.

Optimization and Challenges

Solvent and Catalyst Screening

Comparative data for imidazo-phenazine synthesis:

SolventCatalystYield (%)Purity (%)Reference
EthanolNone15–90>95
AcetonitrilePhase-transfer agent60–8590
tert-Butanol45–7588

Ethanol balances cost and efficiency, while acetonitrile with phase-transfer catalysts (e.g., methyltributylammonium chloride) enhances alkylation steps.

Purification and Characterization

  • Recrystallization : Hot toluene or hexane effectively removes unreacted aldehydes and byproducts.

  • Sublimation : High-melting products (>300°C) may require sublimation under reduced pressure.

  • Spectroscopic Confirmation :

    • ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.5 ppm; imidazole NH as a broad singlet (~δ 12.5 ppm).

    • MS (EI) : Molecular ion peak at m/z 349 (calculated for C₁₉H₁₁ClN₄).

Industrial-Scale Considerations

Patent methodologies highlight critical factors for scalability:

  • Cost Efficiency : Using 2-chlorobenzaldehyde (≈$0.50/g) over custom isocyanides (≈$5–10/g).

  • Waste Management : Ethanol and acetonitrile enable solvent recovery via distillation.

  • Catalyst Recycling : Phase-transfer catalysts like tetrabutylammonium iodide can be reused for 3–5 cycles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 1H-imidazo[4,5-b]phenazine, including 2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of specific oncogenic pathways. For instance, a study demonstrated that certain imidazo[4,5-b]phenazine derivatives displayed selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Fluorescent Probes
The compound has also been explored as a fluorescent probe for detecting metal ions such as Fe³⁺ and Cu²⁺. The unique optical properties of imidazo[4,5-b]phenazine derivatives allow for sensitive detection of these ions in biological and environmental samples. This application is particularly valuable in the field of bioanalytical chemistry, where precise detection methods are crucial for understanding metal ion interactions in biological systems .

Environmental Science

Environmental Sensors
In environmental monitoring, this compound has been utilized to develop sensors for detecting fluoride ions. The compound's ability to undergo colorimetric changes upon interaction with fluoride makes it an effective sensor for environmental applications. This characteristic is beneficial for assessing fluoride levels in drinking water and other environmental samples, contributing to public health safety .

Materials Science

Dye Applications
The compound has potential applications as a dye due to its vibrant color and stability. Its derivatives have been used in the synthesis of fluorescent dyes that can be applied in various fields, including imaging techniques and photonic devices. The development of low-cost fluorescent materials based on imidazo[4,5-b]phenazine derivatives has been reported, indicating their utility in creating innovative materials for optical applications .

Summary Table of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation; induces apoptosis
Fluorescent probesSensitive detection of metal ions like Fe³⁺ and Cu²⁺
Environmental ScienceEnvironmental sensorsEffective for detecting fluoride ions
Materials ScienceDye applicationsDevelopment of low-cost fluorescent materials

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (NO₂, Cl): Enhance thermal stability (mp >300°C) and redox activity, critical for chemosensing .
  • Electron-Donating Groups (OCH3, CH3) : Improve solubility and fluorescence quantum yield, as seen in 3a and 4g .
  • Steric Effects : Ortho-substituents (e.g., 2-chlorophenyl) may reduce DNA intercalation efficiency compared to para-substituted analogs (e.g., 4a) due to steric hindrance .

Topoisomerase Inhibition

  • 2-(5-Methylfuran-2-yl)- derivatives (6c, 6d) : Exhibit IC₅₀ values of 1.2–2.5 µM against Topo I/IIα, with 6c showing 70% apoptosis induction in MCF-7 cells .
  • 2-(p-Tolyl)- (4a) : Moderate Topo I inhibition (IC₅₀ = 5.8 µM) but weak cytotoxicity (GI₅₀ = 12.5 µM) .
  • Hydroxy-Substituted Derivatives (3h) : Lower activity due to reduced lipophilicity, highlighting the importance of hydrophobic substituents .

Chemosensing Performance

  • 2-(2,3,4,5-Tetrafluorophenyl)- : Detects F⁻ ions via colorimetric and ratiometric absorption (LOD = 0.1 µM) .
  • 2-Hydroxyphenyl- : Acts as a reversible fluorescent sensor for Fe³⁺ (Kd = 3.4 × 10⁴ M⁻¹) .

Spectroscopic and Structural Insights

  • NMR Shifts : Electron-withdrawing groups deshield aromatic protons (e.g., δ 8.43 ppm in 4g vs. δ 7.32 ppm in 4a) .
  • IR Stretches: Nitro groups in 3a show strong NO₂ asymmetric stretches at ~1520 cm⁻¹, absent in methoxy derivatives .

Biological Activity

The compound 2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine is a member of the imidazo-phenazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H11ClN4
  • SMILES Notation : C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)Cl

The structure features a phenazine core fused with an imidazole ring and a chlorophenyl substituent, which is believed to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and substitution processes. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo-phenazine derivatives. For instance, the compound has shown promising activity against various cancer cell lines:

  • Acute Myeloid Leukemia (AML) : The compound exhibited significant cytotoxic effects with EC50 values substantially lower than those observed in normal cells, indicating selective toxicity towards cancer cells .
  • Mechanism of Action : Proposed mechanisms include:
    • DNA Intercalation : Disruption of DNA integrity leading to apoptosis.
    • Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in cancer cells.
    • Inhibition of Topoisomerases : Preventing DNA replication and transcription processes.

Inhibition of Viral Proteases

Another area of interest is the compound's potential as an inhibitor of viral proteases. In vitro studies have demonstrated that certain derivatives can inhibit the NS2B-NS3 protease of the dengue virus, with IC50 values indicating effective binding and inhibition . The binding energy calculated through molecular docking studies suggests a favorable interaction with the active site of the protease.

Case Studies and Research Findings

StudyFindingsReference
Anticancer ActivityDemonstrated significant cytotoxicity against AML with selective toxicity towards cancer cells.
Viral InhibitionEffective NS2B-NS3 protease inhibitor with IC50 values indicating potential for antiviral therapy.
Mechanistic StudiesInduction of apoptosis via ROS production and DNA intercalation mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chlorophenyl)-1H-imidazo[4,5-b]phenazine, and how can reaction conditions be optimized for improved yields?

  • Methodology : The compound is typically synthesized via condensation of o-phenylenediamine with substituted aldehydes in the presence of oxidizing agents like ammonium persulfate. For example, derivatives in the imidazo[4,5-b]phenazine family are prepared by reacting o-phenylenediamine with 2-chlorobenzaldehyde in acetonitrile, followed by crystallization from ethanol . Optimization involves adjusting solvent polarity (e.g., DMF for better solubility), reaction temperature (80–100°C), and stoichiometric ratios of reactants. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization can enhance yields beyond 50% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what key data markers should researchers prioritize?

  • Methodology :

  • ¹H NMR : Focus on aromatic proton signals (δ 7.2–8.5 ppm) and imidazole NH protons (δ ~13.3 ppm, broad singlet) .
  • Elemental Analysis : Verify C, H, N content (e.g., C: 74.98%, N: 12.95% for analogs) to confirm purity .
  • IR Spectroscopy : Look for imidazole ring vibrations (1600–1650 cm⁻¹) and C-Cl stretches (650–750 cm⁻¹) .
  • Melting Point : High thermal stability (>300°C) is typical for fused heterocycles .

Advanced Research Questions

Q. How do structural modifications at the 2-chlorophenyl group influence dual Topoisomerase I/IIα inhibition, and what computational tools validate these effects?

  • Methodology :

  • Replace the chloro substituent with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate DNA-intercalation potency. Assay inhibition using Topo I/IIα-mediated DNA relaxation kits .
  • Perform molecular docking (AutoDock Vina) with human Topo I/IIα crystal structures (PDB: 1T8I, 1ZXM). Analyze binding energy scores and π-π stacking interactions between the chlorophenyl group and DNA base pairs .

Q. What experimental strategies address discrepancies in cytotoxicity data across cell lines (e.g., NCI-60 panel vs. MCF-7)?

  • Methodology :

  • Use multiple assays (SRB for proliferation, Annexin V/PI staining for apoptosis) to cross-validate results .
  • Account for cell-specific factors like membrane permeability (logP >3 may reduce uptake in hydrophilic lines) or efflux pump expression (e.g., P-gp in resistant lines). Normalize data to positive controls (e.g., doxorubicin) .

Q. How can in silico ADME predictions prioritize derivatives for preclinical testing?

  • Methodology :

  • Use SwissADME to predict lipophilicity (LogP), solubility (LogS), and permeability (Rule of Five compliance). For example, analogs with LogP ~3.5 and topological polar surface area <140 Ų are more likely to cross the blood-brain barrier .
  • Simulate metabolic stability via cytochrome P450 interactions; chloro-substituted phenyl groups may reduce oxidation rates compared to methyl or methoxy groups .

Q. What are the challenges in interpreting apoptosis assay results, and how can flow cytometry protocols be refined?

  • Methodology :

  • Avoid false positives by including unstained and single-stained controls. Use dual Annexin V-FITC/PI staining to distinguish early vs. late apoptosis .
  • Optimize gating strategies: Set thresholds based on untreated cells and validate with caspase-3/7 activity assays. For adherent cells (e.g., MCF-7), pre-treat with EDTA to ensure single-cell suspensions .

Methodological Considerations for Data Contradictions

  • Case Example : If a derivative shows high Topo inhibition but low cytotoxicity, investigate off-target effects (e.g., kinase inhibition) using phosphoproteomic profiling or RNA-seq .
  • Statistical Tools : Apply multivariate analysis (PCA) to correlate structural descriptors (ClogP, molar refractivity) with biological endpoints .

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